

Application Notes and Protocols for the Synthesis of Radiolabeled Metomidate Tracers

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of various radiolabeled **metomidate** tracers, which are potent inhibitors of the 11β-hydroxylase enzyme and valuable tools for positron emission tomography (PET) imaging of adrenocortical tissues and related tumors. The following protocols for the preparation of Carbon-11, Fluorine-18, and Iodine-124 labeled **metomidate** analogues are based on established scientific literature.

Introduction

Metomidate and its analogues are specific ligands for the cytochrome P450 enzymes CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase), which are overexpressed in many adrenocortical tumors. Radiolabeling these compounds allows for non-invasive in vivo visualization and characterization of adrenal masses.[1][2] The choice of radionuclide—typically a positron emitter like ¹¹C, ¹⁸F, or ¹²⁴I—depends on the desired application, logistical considerations of half-life, and the required imaging resolution.[3][4]

This guide offers detailed protocols for the synthesis of three key radiolabeled **metomidate** tracers:

- [11C]Metomidate ([11C]MTO)
- Para-chloro-2-[18F]fluoroethyl-etomidate ([18F]CETO)



• [124] lodometomidate ([124] IMTO)

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of the described radiolabeled **metomidate** tracers, allowing for easy comparison of their synthetic profiles.

Tracer	Precursor	Radiolab eling Agent	Radioche mical Yield (RCY)	Synthesis Time	Molar Activity (at EOS)	Radioche mical Purity
[¹¹ C]Metom idate	(R)-1-(1- phenylethyl)-1H- imidazole- 5- carboxylic acid	[¹¹ C]Methyl lodide	5-10% (uncorrecte d)[5]	~40 minutes[5]	~500 Ci/mmol (~18.5 GBq/µmol) [5]	>97%[5]
[¹⁸ F]CETO	p-chloro-2- tosyloxyeth yl- etomidate (pCETO)	[¹⁸ F]Fluorid e	~10-15% (from 20- 30 GBq [¹⁸ F]F ⁻)[3]	~90 minutes[3]	~300 GBq/ µmol[3]	>99%[3]
[¹²⁴ l]lodom etomidate	Tributylsta nnyl- metomidat e precursor	[¹²⁴ l]lodide	83 ± 5%[6]	Not specified	Not specified	>97%[6]

Experimental Protocols Synthesis of (R)-[O-methyl-11C]Metomidate ([11C]MTO)

This protocol details the preparation of [11C]**Metomidate** via the methylation of its carboxylic acid precursor with [11C]methyl iodide.



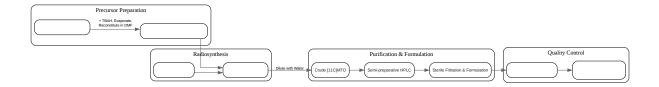
- 1.1. Precursor Preparation The precursor, (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, is converted to its tetrabutylammonium salt to enhance nucleophilicity for the methylation reaction.[5][7]
- Dissolve 1 mg of (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid in 100 μL of dichloromethane.
- Add 5.2 μL of 0.77 M tetrabutylammonium hydroxide.
- Evaporate the solution to dryness under a stream of nitrogen.
- Reconstitute the resulting tetrabutylammonium salt in 300 μ L of dimethylformamide (DMF). [5]
- 1.2. Radiosynthesis [11C]Methyl iodide is produced from cyclotron-produced [11C]CO₂ via reduction and subsequent reaction with hydroiodic acid.
- Trap the produced [11C]methyl iodide in the DMF solution containing the precursor salt.
- Heat the reaction mixture at 130°C for 4 minutes in a sealed vessel.[5]
- After the reaction, cool the vessel and dilute the mixture with water.

1.3. Purification

- Purify the reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC).[5]
 - Column: μBondapak C18, 5 μm, 200 mm x 10 mm
 - Mobile Phase: 0.3 M HCl in saline/Ethanol (65/35)
 - Flow Rate: 6 ml/min
 - Detection: UV at 254 nm
- Collect the fraction corresponding to [11C]Metomidate.



- Dilute the collected fraction with saline.
- 1.4. Formulation and Quality Control
- Pass the diluted product solution through a 0.22 µm sterile filter into a sterile vial.[5]
- Perform quality control using analytical HPLC to determine radiochemical purity.[5]
 - Column: C18 μBondapak
 - Mobile Phase: 50 mM ammonium formate buffer (pH 3.5)/acetonitrile:water (50:7) (40/60)
 - Flow Rate: 1 ml/min
 - Detection: UV at 254 nm and a radioactivity detector
- Conduct gas chromatography (GC) to analyze for residual solvents (e.g., DMF, dichloromethane).[5]
- Measure the pH and osmolality of the final product solution.



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Caption: Workflow for the synthesis of [11C]Metomidate.



Synthesis of para-chloro-2-[18F]fluoroethyl-etomidate ([18F]CETO)

This protocol outlines a one-pot method for the synthesis of [18F]CETO, an 18F-labeled etomidate analogue with favorable imaging characteristics.[3]

2.1. [18F]Fluoride Trapping and Elution

- Trap aqueous [18F]fluoride, obtained from a cyclotron, onto a QMA (quaternary methyl ammonium) solid-phase extraction (SPE) cartridge.
- Elute the trapped [18F]fluoride from the cartridge with a solution of 100 mg of Kryptofix 2.2.2 (K222) and 14 mg of K2CO3 in 8 mL of dry acetonitrile and 2 mL of sterile water.[3]
- Dry the eluted [18F]fluoride by azeotropic distillation at 120°C under vacuum to form the reactive [18F]F⁻/K₂₂₂/K₂CO₃ complex.

2.2. Radiosynthesis

- Add a solution of 2-3 mg of the precursor, p-chloro-2-tosyloxyethyl-etomidate (pCETO), in 500 μL of dimethyl sulfoxide (DMSO) to the dried [18F]fluoride complex.
- Heat the reaction mixture at 110°C for 10 minutes.
- After the reaction, cool the mixture and dilute it with 2 mL of water.

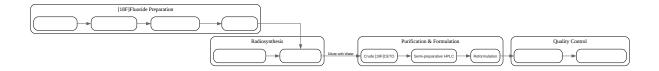
2.3. Purification

- Purify the crude [18F]CETO using semi-preparative HPLC.[3]
 - Column: ACE-HL C18, 250 x 10 mm
 - Mobile Phase: 50% acetonitrile in 50 mM ammonium formate buffer
- Collect the fraction containing the purified [18F]CETO.

2.4. Formulation and Quality Control



- The collected HPLC fraction is typically reformulated into a physiologically compatible solution, often by solid-phase extraction.
- Perform quality control to ensure the final product is free of precursor and has a high radiochemical purity (>99%).[3] Analytical HPLC is used for this purpose.



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Caption: Workflow for the synthesis of [18F]CETO.

Synthesis of [124] lodometomidate ([124] IMTO)

This protocol describes the synthesis of [124] lodo**metomidate** via an oxidative radioiododestannylation reaction.[6]

3.1. Radiosynthesis

- The synthesis involves the reaction of a tributylstannyl-**metomidate** precursor with [124|]iodide in the presence of an oxidizing agent.
- The specific reaction conditions (oxidizing agent, solvent, temperature, and time) should be optimized but typically involve mild conditions to prevent decomposition of the tracer.

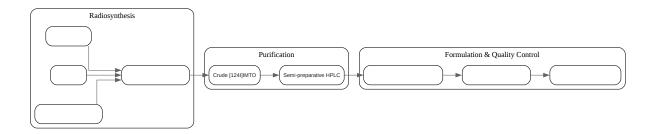
3.2. Purification

 Purify the reaction mixture using semi-preparative HPLC to separate [124] IMTO from the precursor, unreacted iodide, and other byproducts.[6]



3.3. Formulation and Quality Control

- Formulate the purified [1241]IMTO in an acetate-buffered saline solution.
- To prevent radiolytic decomposition, add stabilizers such as ascorbic acid and ethanol to the final formulation.[6] The final product has been shown to be stable for up to 48 hours at room temperature.[6]
- Confirm the radiochemical purity (>97%) of the final product using analytical HPLC with radioactivity detection.[6]



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Caption: Workflow for the synthesis of [124] Iodometomidate.

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